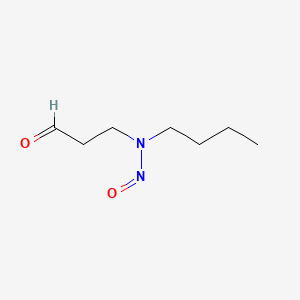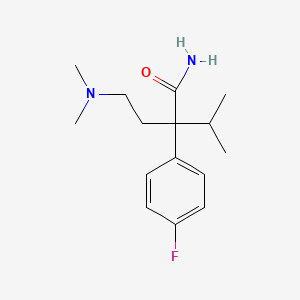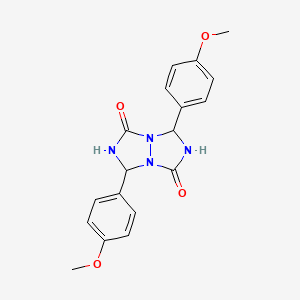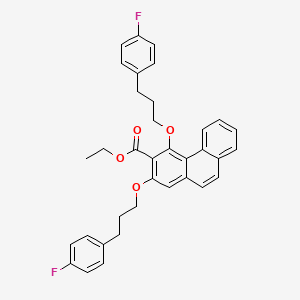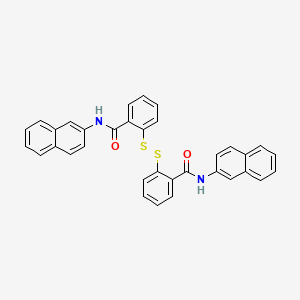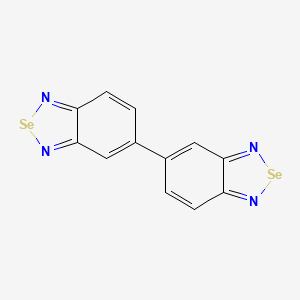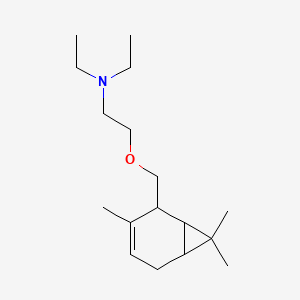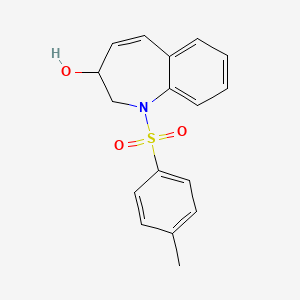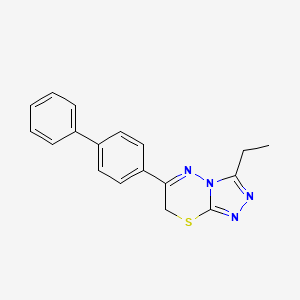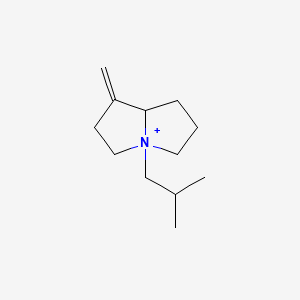
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine: is a complex organic compound characterized by its unique structural features. It belongs to the class of pyrrolizine derivatives, which are known for their diverse chemical properties and potential applications in various fields. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isobutyl-substituted precursor, the compound can be synthesized through a series of reactions involving:
Alkylation: Introduction of the isobutyl group.
Cyclization: Formation of the pyrrolizine ring structure.
Methylenation: Introduction of the methylene group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include:
Raw Material Selection: High-purity precursors are chosen to ensure the quality of the final product.
Reaction Optimization: Conditions such as temperature, pressure, and catalysts are carefully controlled to maximize efficiency.
Purification: Techniques like distillation, crystallization, and chromatography are employed to purify the compound.
化学反应分析
Types of Reactions
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in various substituted derivatives with different functional groups.
科学研究应用
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating cellular signaling processes.
Pathways: The compound may influence metabolic or signaling pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolidine: Similar structure but different ring saturation.
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrole: Similar structure but different nitrogen positioning.
Uniqueness
4-Isobutyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylene group and isobutyl substitution make it particularly interesting for various applications.
属性
CAS 编号 |
62934-56-9 |
|---|---|
分子式 |
C12H22N+ |
分子量 |
180.31 g/mol |
IUPAC 名称 |
7-methylidene-4-(2-methylpropyl)-1,2,3,5,6,8-hexahydropyrrolizin-4-ium |
InChI |
InChI=1S/C12H22N/c1-10(2)9-13-7-4-5-12(13)11(3)6-8-13/h10,12H,3-9H2,1-2H3/q+1 |
InChI 键 |
RRYTXTXVEOAGSS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[N+]12CCCC1C(=C)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
